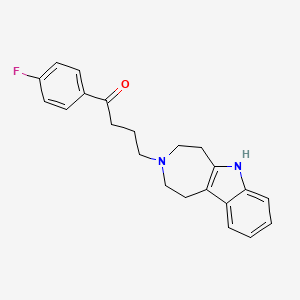

4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone is a useful research compound. Its molecular formula is C22H23FN2O and its molecular weight is 350.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone is a novel compound within the butyrophenone class, notable for its potential pharmacological applications. This compound features a unique structural configuration that may enhance its biological activity, particularly in the context of psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN2O with a molecular weight of approximately 364.43 g/mol. Its structure includes a butyrophenone core linked to a tetrahydroazepine-indole moiety, which contributes to its unique biological interactions.

Preliminary studies suggest that this compound interacts selectively with key neurotransmitter receptors:

- Dopamine D2 Receptors : Known for their role in mood regulation and psychotic disorders.

- Serotonin 5-HT2A Receptors : Involved in mood and cognition.

These interactions may lead to therapeutic effects similar to those observed with traditional antipsychotics while potentially minimizing side effects associated with less selective agents.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antipsychotic Properties : Similar to other butyrophenones like Haloperidol and Droperidol, it may be effective in treating schizophrenia and other psychiatric conditions.

- Neuropharmacological Effects : The compound's unique structure may enhance receptor binding affinity and selectivity compared to non-fluorinated analogs.

Comparative Analysis

The following table compares this compound with other known butyrophenones:

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| Haloperidol | Butyrophenone core | Antipsychotic |

| Droperidol | Butyrophenone core | Antiemetic |

| Benperidol | Potent antipsychotic | Antipsychotic |

| 4'-Fluoro-4-(1,4-dihydro-2H-indol-3-yl)butyrophenone | Similar indole structure | Antipsychotic |

Case Studies

Several studies have investigated the biological activity of similar compounds. For instance:

- Study on Fluorinated Butyrophenones : Research highlighted the enhanced receptor binding affinity of fluorinated derivatives compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine into the structure can significantly impact pharmacodynamics.

- Clinical Trials : Ongoing clinical trials are exploring the efficacy of butyrophenone derivatives in managing symptoms of schizophrenia. Early results indicate promising outcomes with fewer side effects than traditional treatments.

Propriétés

Numéro CAS |

23712-07-4 |

|---|---|

Formule moléculaire |

C22H23FN2O |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

1-(4-fluorophenyl)-4-(2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-3-yl)butan-1-one |

InChI |

InChI=1S/C22H23FN2O/c23-17-9-7-16(8-10-17)22(26)6-3-13-25-14-11-19-18-4-1-2-5-20(18)24-21(19)12-15-25/h1-2,4-5,7-10,24H,3,6,11-15H2 |

Clé InChI |

VLOZTRJQZRGNFV-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC2=C1C3=CC=CC=C3N2)CCCC(=O)C4=CC=C(C=C4)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.